An In-depth Technical Guide to 3,5-Dichloroisonicotinic Acid: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 3,5-Dichloroisonicotinic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, is a synthetic chemical compound with significant biological activity, primarily recognized for its role as an inducer of plant defense mechanisms. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, and a detailed exploration of its mechanism of action in biological systems, particularly in the context of systemic acquired resistance (SAR) in plants. Experimental protocols for the application and assessment of its biological effects are also detailed, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3,5-Dichloroisonicotinic acid, with the CAS Number 13958-93-5 , is a solid, white to almost white crystalline powder.[1] Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4.
Table 1: Chemical Identifiers and Computed Properties[2][3]
| Property | Value |
| CAS Number | 13958-93-5 |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| IUPAC Name | 3,5-dichloropyridine-4-carboxylic acid |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)C(=O)O)Cl |
| InChI Key | BUQPTOSHKHYHHB-UHFFFAOYSA-N |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 230 °C (decomposes) | [2] |
| Boiling Point | 383.0 ± 37.0 °C (Predicted) | [2] |
| pKa | -1.16 ± 0.25 (Predicted) | [2] |
| Appearance | White to Almost white powder to crystal | [1] |
| Solubility | Information not readily available |
Synthesis and Experimental Protocols
A general method for the synthesis of chlorinated nicotinic acid derivatives involves the diazotization of an aminodichloropyridine precursor. For instance, the synthesis of 3,5-dichloroaniline, a related compound, involves bromination, diazotization, and reduction steps.[4] A similar multi-step synthesis starting from an appropriate aminopyridine could potentially yield 3,5-dichloroisonicotinic acid.
Experimental Workflow: Plausible Synthesis of 3,5-Dichloroisonicotinic Acid
Caption: Plausible synthetic workflow for 3,5-dichloroisonicotinic acid.
Biological Activity and Mechanism of Action
3,5-Dichloroisonicotinic acid is primarily recognized for its activity as a synthetic elicitor of plant defense responses, acting as a functional analog of the natural plant hormone salicylic acid (SA). It is known to induce systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity in plants against a variety of pathogens.
The primary mechanism of action for dichloroisonicotinic acid isomers involves the inhibition of catalase, a key enzyme responsible for detoxifying reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5] By inhibiting catalase, the intracellular levels of H₂O₂ increase, which then acts as a secondary messenger to activate a cascade of defense-related genes, including pathogenesis-related (PR) proteins. This signaling cascade ultimately leads to the establishment of SAR.
Signaling Pathway: Induction of Systemic Acquired Resistance (SAR)
Caption: Simplified signaling pathway of SAR induction.
Experimental Protocols for Biological Assays
The primary application of 3,5-dichloroisonicotinic acid in research is as a tool to study and induce plant defense mechanisms. The following are generalized protocols for its use in such studies.
Protocol 1: Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana
This protocol describes a method to induce SAR in the model plant Arabidopsis thaliana using 3,5-dichloroisonicotinic acid and subsequently challenge the plant with a pathogen to assess the level of induced resistance.
Materials:
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Arabidopsis thaliana plants (4-5 weeks old)
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3,5-dichloroisonicotinic acid solution (e.g., 1 mM in a suitable solvent, with a surfactant like 0.02% Silwet L-77)
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Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at a concentration of 10⁵ CFU/mL)
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Syringes without needles
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Spray bottle
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Growth chambers with controlled light, temperature, and humidity
Procedure:
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Induction:
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Prepare a working solution of 3,5-dichloroisonicotinic acid.
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Apply the solution to three lower leaves of each plant by either infiltration with a needleless syringe or by spraying the entire plant until runoff.
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As a control, treat a separate group of plants with the solvent and surfactant solution only.
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Return the plants to the growth chamber for 2-3 days to allow for the induction of SAR.
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Pathogen Challenge:
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Prepare a fresh suspension of the pathogen.
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Inoculate three upper, systemic (non-treated) leaves of each plant by infiltrating the bacterial suspension into the abaxial side of the leaf.
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Return the plants to the growth chamber and maintain high humidity for the first 24 hours to facilitate infection.
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Assessment of Resistance:
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After 3-4 days post-inoculation, collect leaf discs from the inoculated leaves.
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Homogenize the leaf discs in a suitable buffer.
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Perform serial dilutions of the homogenate and plate on appropriate selective media to determine the bacterial titer (CFU/cm² of leaf tissue).
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Compare the bacterial growth in plants treated with 3,5-dichloroisonicotinic acid to the control plants. A significant reduction in bacterial growth indicates the successful induction of SAR.
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Experimental Workflow: SAR Assay
Caption: Workflow for a systemic acquired resistance (SAR) assay.
Applications in Research and Drug Development
The primary utility of 3,5-dichloroisonicotinic acid lies in its application as a research tool for dissecting the molecular mechanisms of plant immunity. Its ability to mimic salicylic acid allows for controlled studies of the SAR pathway without the direct application of a pathogen.
In the context of drug development, while not a therapeutic agent for human diseases itself, the study of isonicotinic acid derivatives and their biological activities can provide insights into the design of novel antimicrobial or immunomodulatory compounds. The structural scaffold of isonicotinic acid is present in several pharmaceuticals, and understanding how substitutions, such as chlorination, affect biological activity is valuable for medicinal chemistry.
Safety and Handling
3,5-Dichloroisonicotinic acid is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Dichloroisonicotinic acid is a valuable chemical tool for researchers in plant biology and related fields. Its well-defined role as an inducer of systemic acquired resistance through the inhibition of catalase provides a clear mechanism for studying plant defense signaling. While its direct applications in drug development are limited, the principles learned from its mode of action contribute to the broader understanding of chemical biology and the design of bioactive molecules. This guide provides a foundational resource for the safe and effective use of 3,5-dichloroisonicotinic acid in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) [pubmed.ncbi.nlm.nih.gov]
- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 5. How to induce defense responses in wild plant populations? Using bilberry (Vaccinium myrtillus) as example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]
